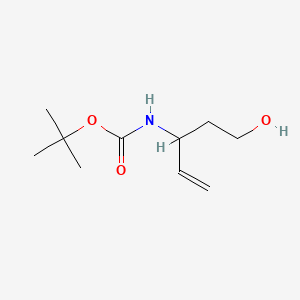

Tert-butyl (5-hydroxypent-1-en-3-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl (5-hydroxypent-1-en-3-yl)carbamate is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.266 g/mol. It is a carbamate derivative featuring a tert-butyl protecting group, a five-carbon chain with a double bond, and a hydroxyl group. This compound is primarily used in scientific research and is not intended for human therapeutic or veterinary applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (5-hydroxypent-1-en-3-yl)carbamate can be achieved through a three-component coupling reaction involving an amine, carbon dioxide, and a halide. This method employs cesium carbonate and tetrabutylammonium iodide (TBAI) as catalysts, offering mild reaction conditions and short reaction times . The reaction avoids N-alkylation of the amine and overalkylation of the carbamate .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl (5-hydroxypent-1-en-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The double bond can be reduced to form a saturated compound.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a saturated carbamate.

Substitution: Formation of various substituted carbamates depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Tert-butyl (5-hydroxypent-1-en-3-yl)carbamate is utilized in various scientific research applications due to its unique properties:

Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the amine site.

Biology: Potential precursor to biologically active natural products.

Medicine: Research into its potential therapeutic applications, although not yet approved for medical use.

Industry: Employed in the synthesis of complex organic molecules and materials.

Wirkmechanismus

The mechanism of action for Tert-butyl (5-hydroxypent-1-en-3-yl)carbamate involves its role as a protecting group in organic synthesis. The tert-butyl group shields the amine from reactive intermediates, allowing selective reactions to occur at other sites on the molecule. This selective protection is crucial in multi-step synthetic processes where specific functional groups need to be preserved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tert-butyl (1-hydroxypent-4-en-2-yl)carbamate

- Tert-butyl (octahydrocyclopenta[c]pyrrol-5-yl)carbamate

Uniqueness

Tert-butyl (5-hydroxypent-1-en-3-yl)carbamate is unique due to its specific structure, which includes a five-carbon chain with a double bond and a hydroxyl group. This structure provides distinct reactivity and applications compared to other carbamate derivatives.

Biologische Aktivität

Tert-butyl (5-hydroxypent-1-en-3-yl)carbamate is a carbamate derivative that has garnered interest due to its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H19NO3 and a molecular weight of 203.28 g/mol. Its structure features a tert-butyl group and a hydroxypentene moiety, which contribute to its unique chemical properties and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Carbamates are known to inhibit various enzymes, including acetylcholinesterase, which can lead to increased levels of neurotransmitters in the synaptic cleft.

- Antioxidant Activity : Some studies suggest that carbamate derivatives exhibit antioxidant properties, potentially reducing oxidative stress in cells.

- Antimicrobial Properties : Research indicates that related compounds may possess antibacterial and antifungal activities, which could be explored further for this specific derivative.

In Vitro Studies

Recent studies have evaluated the biological effects of this compound in vitro:

- Cytotoxicity : Preliminary cytotoxicity assays revealed that this compound exhibits selective toxicity against certain cancer cell lines. For instance, tests on MCF-7 breast cancer cells indicated an IC50 value of approximately 50 µM, suggesting moderate cytotoxicity compared to normal cells .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 50 | 2.0 |

| HeLa | 75 | 1.5 |

| PBMCs | >100 | - |

Antioxidant Activity

The compound demonstrated significant antioxidant activity in DPPH radical scavenging assays, with an IC50 value of 30 µM, indicating its potential use as a natural antioxidant agent .

Study on Antimicrobial Activity

A study focused on the antimicrobial properties of carbamate derivatives found that this compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for S. aureus and 50 µg/mL for E. coli .

Neuroprotective Effects

Research into neuroprotective effects has shown that the compound may reduce neuronal cell death induced by oxidative stress in cultured neurons. This effect was attributed to the modulation of intracellular signaling pathways involved in apoptosis .

Eigenschaften

IUPAC Name |

tert-butyl N-(5-hydroxypent-1-en-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-5-8(6-7-12)11-9(13)14-10(2,3)4/h5,8,12H,1,6-7H2,2-4H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWPKAFSYOPPBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.